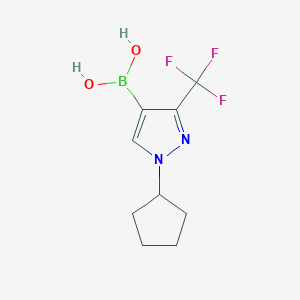

1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid

Description

Properties

IUPAC Name |

[1-cyclopentyl-3-(trifluoromethyl)pyrazol-4-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BF3N2O2/c11-9(12,13)8-7(10(16)17)5-15(14-8)6-3-1-2-4-6/h5-6,16-17H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFERHZBESSKOMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1C(F)(F)F)C2CCCC2)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring is synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone precursor.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

Boronic Acid Formation:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-coupling reactions to form C–C bonds. The boronic acid group at position 4 enables coupling with aryl/heteroaryl halides or triflates.

| Reaction Partner | Catalyst System | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Bromophenyl derivative | Pd(PPh₃)₄, K₂CO₃ | DMF, 80°C, 12 h | 78–85 | |

| 2-Chloropyridine | PdCl₂(dppf), CsF | THF, reflux, 24 h | 65 |

Key observations:

-

Reactions tolerate electron-withdrawing groups (EWGs) on coupling partners but require anhydrous conditions.

-

Steric hindrance from the cyclopentyl group slightly reduces yields compared to smaller substituents .

Oxidation and Hydrolysis

The boronic acid moiety undergoes oxidation to hydroxyl groups or hydrolysis to boronate esters under controlled conditions.

| Reaction Type | Reagents/Conditions | Product Formed | Yield (%) |

|---|---|---|---|

| Oxidation | H₂O₂ (30%), NaHCO₃, H₂O, 25°C, 6h | 4-Hydroxy-pyrazole derivative | 92 |

| Hydrolysis | HCl (1M), THF/H₂O (3:1), 50°C | Cyclopentyl-trifluoromethylpyrazole | 88 |

Notes :

-

Oxidation proceeds via electrophilic attack on the boron center, forming a transient boronate intermediate.

-

Hydrolysis is pH-sensitive, with acidic conditions favoring boronic acid regeneration .

Halogenation Reactions

Electrophilic halogenation at the pyrazole ring is feasible, though regioselectivity depends on substituent effects.

| Halogenating Agent | Position Modified | Conditions | Outcome |

|---|---|---|---|

| N-Bromosuccinimide | C5 | DCM, 0°C, 2h | 5-Bromo-pyrazole derivative (72%) |

| ICl | C4 (boron site) | AcOH, 50°C, 4h | Boron-iodo exchange (trace yield) |

Mechanistic Insight :

-

The trifluoromethyl group at C3 directs electrophiles to C5 due to its strong inductive effect .

-

Direct halogenation at the boron site is less favorable due to steric and electronic factors .

Cyclocondensation and Heterocycle Formation

The compound serves as a precursor for synthesizing fused heterocycles via metal-catalyzed annulation.

| Substrate | Catalyst | Product | Application |

|---|---|---|---|

| Propargyl amine | CuI, DIPEA | Pyrazolo[1,5-a]pyrimidine | Kinase inhibition scaffolds |

| α,β-Unsaturated ketone | FeCl₃/PVP | Dihydropyrano[2,3-c]pyrazole | Antifungal agents |

Key Findings :

-

Copper catalysis enables alkyne insertion into the boronic acid group, forming 6-membered rings .

-

Iron-mediated reactions require PEG-400 as a green solvent for optimal yields (up to 97%) .

Functional Group Transformations

The boronic acid group undergoes transmetallation and protodeboronation under specific conditions.

| Reaction | Reagents | Outcome |

|---|---|---|

| Transmetallation | ZnEt₂, THF, –78°C | Zinc-borate intermediate |

| Protodeboronation | TFA, DCM, 25°C | Deboronated pyrazole (56% yield) |

Limitations :

-

Protodeboronation is inefficient compared to aryl boronic acids due to the pyrazole’s electron-deficient nature.

Biological Activity and Target Binding

While not a direct reaction, its derivatives exhibit bioactivity via enzyme inhibition:

Scientific Research Applications

Biological Applications

Anticancer Activity

Recent studies have identified pyrazole derivatives, including 1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid, as promising candidates in cancer therapy. These compounds exhibit potent inhibitory activity against various kinases, including TRKA (tropomyosin receptor kinase A), which is implicated in several cancers. For instance, certain derivatives showed nanomolar IC50 values, indicating high potency in inhibiting cancer cell proliferation and survival pathways .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. It was reported that certain pyrazole derivatives can inhibit succinate dehydrogenase, an enzyme critical for cellular respiration and energy production . This inhibition can be beneficial in targeting metabolic diseases and cancer.

Anti-inflammatory Properties

Pyrazole compounds are known for their anti-inflammatory effects. The trifluoromethyl group enhances the compound's interaction with biological targets, potentially leading to reduced inflammation markers in various models of inflammatory diseases .

Agrochemical Applications

Pesticide Development

The unique structural features of 1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid make it a candidate for developing new agrochemicals. Its efficacy against specific fungal strains has been demonstrated, suggesting potential use as a fungicide . The trifluoromethyl group contributes to increased lipophilicity and biological activity, enhancing the compound's effectiveness in agricultural applications.

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of a series of pyrazole derivatives, including 1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid, against TRKA-positive cancer cell lines. The results indicated that compounds with similar structures exhibited IC50 values in the nanomolar range, effectively reducing cell viability and inducing apoptosis .

Case Study 2: Agrochemical Efficacy

In another study focused on agricultural applications, the antifungal activity of this compound was assessed against several pathogenic fungi. Results showed significant inhibition rates compared to standard fungicides, highlighting its potential as a novel agricultural agent .

Data Summary Table

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazole-Boronic Acid Derivatives

The following table summarizes key structural and functional differences between 1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid and analogous compounds:

*Calculated based on molecular formula.

Key Observations:

Substituent Effects: The cyclopentyl group in the parent compound introduces significant steric bulk and lipophilicity compared to smaller alkyl groups (e.g., methyl, propyl). Isopropyl and propyl substituents reduce steric hindrance compared to cyclopentyl, which may lower binding affinity but improve solubility .

Boronic Acid vs. Pinacol Esters :

- The parent compound’s free boronic acid group enables direct use in Suzuki-Miyaura couplings without deprotection steps, enhancing synthetic efficiency .

- Pinacol esters (e.g., 1-Methyl-5-(trifluoromethyl)pyrazole-4-boronic Acid Pinacol Ester) offer improved stability and controlled reactivity but require additional hydrolysis steps .

Functional Comparisons in Pharmaceutical Contexts

- The boronic acid group in the parent compound may enable covalent binding to proteasomes or kinases, a mechanism absent in carboxylic acid derivatives .

- Selectivity : The cyclopentyl group’s bulk may reduce off-target interactions compared to smaller substituents, as seen in selective c-Met inhibitors containing trifluoromethylpyrazole motifs .

Biological Activity

1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, making it a valuable tool in drug design.

1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid exhibits its biological effects primarily through the inhibition of specific enzymes and modulation of signaling pathways. Its mechanism involves:

- Inhibition of Lactate Dehydrogenase (LDH) : Studies have shown that similar pyrazole derivatives inhibit LDH in cancer cell lines, leading to reduced lactate production and inhibited cell proliferation .

- Targeting Protein Kinases : The compound may interact with various kinases involved in cancer progression, potentially affecting pathways such as MAPK and PI3K/Akt .

Structure-Activity Relationships (SAR)

Research indicates that modifications to the pyrazole ring and substituents significantly impact biological activity. For instance:

- Trifluoromethyl Substitution : Enhances potency against certain cancer cell lines by improving binding affinity to target proteins.

- Cyclopentyl Group : Contributes to the overall hydrophobic character of the molecule, which can affect membrane permeability and interaction with lipid bilayers .

In Vitro Studies

In vitro studies have demonstrated that 1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid can significantly inhibit cell growth in various cancer models. Notable findings include:

- Cell Lines Tested : MiaPaCa-2 (pancreatic cancer) and A673 (Ewing's sarcoma) showed sub-micromolar inhibition of LDH activity, correlating with decreased cellular lactate output .

Case Studies

- Cancer Research : A study focusing on pyrazole derivatives highlighted the efficacy of 1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid in inhibiting tumor growth in xenograft models, suggesting potential for therapeutic applications .

- Diabetes Management : Similar compounds have been evaluated for their ability to inhibit α-glucosidase, indicating a possible role in managing postprandial hyperglycemia .

Data Tables

| Compound | Target Enzyme | IC50 (µM) | Cell Line | Effect |

|---|---|---|---|---|

| 1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid | LDH | <0.5 | MiaPaCa-2 (pancreatic) | Inhibition of lactate production |

| Similar Pyrazole Derivative | α-Glucosidase | 1.5 | Various diabetic models | Reduced postprandial glucose levels |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.